Product packaging for (13S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol(Cat. No.:CAS No. 72-33-3)

(13S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol

Cat. No.: B1676317
CAS No.: 72-33-3
M. Wt: 310.4 g/mol
InChI Key: IMSSROKUHAOUJS-VYJKVFMHSA-N
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Description

Mestranol is a synthetic estrogen and a pivotal compound in endocrine and pharmaceutical research. It is historically significant as the estrogen component used in the first combined oral contraceptive pill . Chemically, Mestranol is the 3-methyl ether of ethinylestradiol . It functions as a prodrug, requiring metabolic demethylation in the liver to become biologically active as ethinylestradiol, with a conversion efficiency of approximately 70% . This means that 50 μg of Mestranol is pharmacokinetically bioequivalent to about 35 μg of ethinylestradiol . Its primary mechanism of action is as an agonist of the estrogen receptor (ER) . Upon activation, the estrogen-receptor complex modulates gene transcription, leading to various physiological effects. In research contexts, these effects include the suppression of follicle-stimulating hormone (FSH) from the anterior pituitary and the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus when used in combination with a progestin, which is the basis for its contraceptive action . Beyond its classic role in contraception studies, Mestranol is a valuable tool for investigating estrogen-mediated pathways, hormone-dependent cancers, and metabolic processes such as the hepatic synthesis of binding proteins . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption . Researchers should consult the safety data sheet (SDS) and handle this compound appropriately in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26O2 B1676317 (13S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol CAS No. 72-33-3

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Mestranol is the 3-methyl ether of ethinylestradiol. Ethinylestradiol, is a synthetic derivative of estradiol. Ethinylestradiol is orally bio-active and the estrogen used in almost all modern formulations of combined oral contraceptive pills. It binds to (and activates) the estrogen receptor. Mestranol is a biologically inactive prodrug of ethinylestradiol to which it is demethylated in the liver with a conversion efficiency of 70%. Estrogens diffuse into their target cells and interact with a protein receptor. Target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH).
The mode of action of Norinyl-1 is similar to that of other progestogen/estrogen oral contraceptives and includes the inhibition of ovulation, the thickening of cervical mucus so as to constitute a barrier to sperm and the rendering of the endometrium unreceptive to implantation. Such activity is exerted through a combined effect on one or more of the following: hypothalamus, anterior pituitary, ovary, endometrium and cervical mucus.
Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters;  subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/
Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/
Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs);  changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/
For more Mechanism of Action (Complete) data for MESTRANOL (7 total), please visit the HSDB record page.

CAS No.

72-33-3

Molecular Formula

C21H26O2

Molecular Weight

310.4 g/mol

IUPAC Name

(13S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C21H26O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t17?,18?,19?,20-,21-/m0/s1

InChI Key

IMSSROKUHAOUJS-VYJKVFMHSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC

Appearance

Solid powder

Color/Form

Crystals from methanol or acetone

melting_point

151 °C
150.5 °C
302.9

Other CAS No.

72-33-3

physical_description

Solid

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

The shelf life of Norinyl-1 tablets is 5 years.

solubility

In double-distilled water, 0.32 mg/L
Soluble in ethanol, ether, chloroform, dioxane, acetone. Slightly soluble in methanol. Practically insoluble in water.
3.77e-03 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

19-Norpregna-1,3,5(10)-trien-20-yn-17-ol, 3-methoxy-, (17alpha)-
Ethinyl Estradiol 3 Methyl Ether
Ethinyl Estradiol 3-Methyl Ether
Mestranol

vapor_pressure

9.75x10-9

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Mestranol

Historical and Contemporary Synthesis Pathways of Mestranol

The synthesis of mestranol often involves multi-step reactions starting from simpler steroid precursors. ontosight.aisolubilityofthings.com Early approaches to orally effective sex steroids like ethinylestradiol and ethinyltestosterone (ethisterone) were developed in the late 1930s. kup.at Mestranol, as the 3-methyl ether of ethinylestradiol, represents a related synthetic target.

One method for synthesizing ethynyl-substituted steroids, including mestranol, involves the Favorskii reaction with acetylene, acetylenides, or calcium carbide. mdpi.com A one-pot ethynylation and catalytic desilylation reaction has also been developed for the synthesis of mestranol and levonorgestrel. This method involves the addition of trimethylsilylacetylide to the carbonyl group at C-17 of a steroid precursor, followed by desilylation using a catalytic amount of TBAF. researchgate.net

Contemporary synthesis pathways continue to explore efficient and stereoselective routes to mestranol and its derivatives. ontosight.ai

The synthesis of mestranol typically utilizes steroid precursors that possess a carbonyl group at the C-17 position. The introduction of the ethynyl (B1212043) group at this position is a key step. In the one-pot ethynylation and catalytic desilylation method, trimethylsilylacetylide is added to the C-17 carbonyl. The resulting C-17α-trimethylsilylacetylenyl adduct is then subjected to catalytic desilylation. researchgate.net A plausible mechanism for the catalytic desilylation involves the regeneration of the fluoride (B91410) ion from the reaction of the alkoxide on the steroid with Me3SiF. researchgate.net

Another approach involves the reaction of alcohols with acetylene, classified as a nucleophilic addition to a carbon-carbon triple bond, requiring a base catalyst. mdpi.com

Stereochemistry plays a crucial role in the synthesis of steroid molecules like mestranol, where small structural changes can lead to significantly different biological outcomes. solubilityofthings.com The chemical structure and specific stereochemistry, indicated by systematic names, provide detailed information about the three-dimensional arrangement of the molecule. ontosight.ai

In the one-pot ethynylation reaction mentioned earlier, the addition of trimethylsilylacetylide to the C-17 carbonyl yields the C-17α-trimethylsilylacetylenyl adduct, indicating a specific stereochemical outcome at the C-17 position. researchgate.net

Research into the stereochemistry of reactions involving mestranol, such as the formation of allenes from mestranol methanesulfinate, has shown that specific reagents and conditions can lead to stereoselective transformations. capes.gov.br

Derivatization Chemistry of Mestranol

Mestranol undergoes various chemical transformations and can serve as a precursor for the synthesis of novel derivatives.

Mestranol can be chemically modified to produce a range of novel steroidal derivatives with potentially interesting biological properties. acs.org For instance, regioselective 1,3-dipolar cycloadditions of aryl nitrile oxides to mestranol have been carried out to synthesize novel steroidal 17α-isoxazoles. Copper(I) has been found to catalyze these reactions, leading exclusively to 3,5-disubstituted isoxazoles. nih.gov The yields of these cycloadducts are influenced by the substituents on the aromatic moiety of the 1,3-dipoles. nih.gov Dehydration of the primary products can result in corresponding Δ16,17-exo-heterocyclic derivatives. nih.gov

Another example involves the arylation of mestranol, demonstrating that the methodology can tolerate sterically bulky groups. acs.org A phthalocyanine (B1677752)–mestranol conjugate has also been prepared using click chemistry, specifically the Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition. researchgate.net This involves linking an azide-substituted phthalocyanine derivative with the alkyne group of mestranol. researchgate.net

Microbial transformation is another route to obtain mestranol derivatives. For example, the microbial transformation of mestranol by Cunninghamella elegans has yielded hydroxylated metabolites, including 6β-hydroxymestranol and 6β,12β-dihydroxymestranol. nih.govjst.go.jp

Derivatization is also employed in analytical methods for detecting and quantifying mestranol, such as silylation using reagents like BSTFA or MSTFA to enhance volatility and thermal stability for GC-MS analysis. researchgate.netdphen1.comresearchgate.net

Mestranol can be integrated into spiro heterocyclic systems, which are of interest in medicinal chemistry due to their unique three-dimensional geometry. beilstein-journals.org A diversity-oriented synthesis (DOS) approach has been applied to mestranol to synthesize 17-spirosteroid compounds. beilstein-journals.org This approach can involve a sequence of reactions such as ring-closing enyne metathesis (RCEYM) and Diels–Alder reactions. beilstein-journals.org Starting from 17-ethynyl-17-hydroxysteroid compounds like mestranol, alkylation of the alcohol function can yield enyne substrates which are then used in the RCEYM reaction. beilstein-journals.org The subsequent Diels–Alder reaction on the resulting diene allows for the orthogonal linking of a non-steroidal polycyclic moiety to the steroid part at position 17. beilstein-journals.org

For instance, a one-pot RCEYM/Diels–Alder reaction sequence has been used with mestranol derivatives, affording spirocyclic products with varying yields depending on the dienophile. beilstein-journals.orgbeilstein-journals.org This procedure has proven efficient and stereoselective with mestranol and lynestrenol (B534155) derivatives incorporating a 2-tetrahydrofuranyl spirocycle at C-17. beilstein-journals.org

Another method for synthesizing spiro heterocyclic systems from mestranol involves a three-step sequence to obtain 2H-furan-3-ones. This sequence includes a 1,3-dipolar regioselective cycloaddition between the alkyne group of mestranol and an alkanonitrile oxide, followed by reductive ring cleavage and acid hydrolysis. beilstein-journals.org

The cyclization reactions of a mestranol-derived unsaturated ketone with arylhydrazines have also furnished ring D-fused heterocyclic products, specifically arylpyrazolines, in good to excellent yields. researchgate.net

Here is a table summarizing some of the chemical transformations discussed:

Transformation TypePrecursor(s) / Starting MaterialReagents / ConditionsProduct Type / Moiety IntegratedKey Outcome / Note
Ethynylation / DesilylationC-17 keto steroidTrimethylsilylacetylide, catalytic TBAF17α-ethynyl steroidOne-pot procedure, high yields. researchgate.net
1,3-Dipolar CycloadditionMestranolAryl nitrile oxides, Cu(I) catalystSteroidal 17α-isoxazolesRegioselective, 3,5-disubstituted isoxazoles. nih.gov
ArylationMestranolDiaryliodonium saltsAlkyl aryl ethersTolerates sterical bulk. acs.org
Click Chemistry (CuAAC)Mestranol, Azide-Pc derivativeCu(I) catalystPc–mestranol conjugateIntegration of phthalocyanine. researchgate.net
Microbial TransformationMestranolCunninghamella elegansHydroxylated metabolitese.g., 6β-hydroxymestranol. nih.govjst.go.jp
RCEYM / Diels–Alder SequenceMestranol derivativeNaH, alkyl bromide, Grubbs catalyst, dienophile, MW17-SpirosteroidsOrthogonal linking of polycyclic moiety. beilstein-journals.org
1,3-Dipolar Cycloaddition / Cleavage / HydrolysisMestranolAlkanonitrile oxide, reductive cleavage, acid hydrolysis2H-Furan-3-onesSynthesis of spiro heterocyclic systems. beilstein-journals.org
Cyclization with ArylhydrazinesMestranol-derived enoneArylhydrazines, acidic ethanol (B145695)Ring D-fused arylpyrazolinesGood to excellent yields. researchgate.net
Silylation (Analytical)MestranolBSTFA, MSTFA, etc.Trimethylsilyl derivativesEnhances volatility for GC-MS. researchgate.netdphen1.comresearchgate.net

Molecular and Cellular Mechanisms of Action of Mestranol

Prodrug Activation of Mestranol to Ethinylestradiol (EE2)

Mestranol (17α-ethynylestradiol-3-methyl ether) is a synthetic steroidal estrogen that serves as a prodrug for ethinylestradiol (17α-ethinylestradiol). wikipedia.orgebi.ac.uk Its estrogenic effect is primarily dependent on its rapid demethylation in the liver to form ethinylestradiol. nih.govpharmacompass.com

Hepatic Demethylation Processes and Efficiency

The conversion of mestranol to ethinylestradiol occurs predominantly in the liver through an O-dealkylation process. wikipedia.orgwikipedia.org This metabolic step is essential for mestranol's activity, as mestranol itself binds poorly to the estrogen receptor. nih.govpharmacompass.com The efficiency of this conversion has been reported to be approximately 70%. wikipedia.orgdrugbank.compediatriconcall.comhmdb.caallmultidisciplinaryjournal.com This means that a given dose of mestranol is pharmacokinetically bioequivalent to about 70% of that dose as ethinylestradiol. For instance, 50 μg of mestranol is considered bioequivalent to 35 μg of ethinylestradiol. wikipedia.orgwikipedia.org

Role of Microsomal Mixed-Function Oxidases

The hepatic demethylation of mestranol to ethinylestradiol is catalyzed by microsomal mixed-function oxidases. thieme-connect.comnih.gov These enzyme systems, particularly those involving cytochrome P450 enzymes, are responsible for the biotransformation of many xenobiotics, including steroids. jst.go.jp Studies using isolated perfused rat livers have demonstrated that mestranol acts as an estrogen only after this demethylation step mediated by the microsomal mixed-function oxidase system. thieme-connect.com Research has also investigated the effects of substances like phenobarbital, a known inducer of microsomal enzymes, on the metabolism of mestranol by rat liver microsomes. karger.com Additionally, studies have examined the impact of factors such as iron deficiency anemia on the activities of hepatic microsomal mixed-function oxidases in the presence of mestranol. nih.gov

Estrogen Receptor Agonism and Receptor Binding Dynamics

The biological effects of mestranol, once converted to ethinylestradiol, are mediated through the activation of estrogen receptors (ERs). Ethinylestradiol acts as an agonist of these receptors, which are the biological targets of endogenous estrogens like estradiol (B170435). wikipedia.orgebi.ac.uk

Comparative Binding Affinities of Mestranol and Ethinylestradiol

There is a significant difference in the binding affinity of mestranol and its active metabolite, ethinylestradiol, for estrogen receptors. Mestranol binds poorly to the estrogen receptor. nih.govpharmacompass.com In contrast, ethinylestradiol binds to and activates the estrogen receptor. drugbank.compediatriconcall.comt3db.ca Comparative studies have shown that ethinylestradiol has a substantially higher binding affinity for estrogen receptors than mestranol. For example, ethinylestradiol has been found to have an affinity about 300 times greater than mestranol for estradiol binding sites in the hypothalamus, anterior pituitary, and uterus of rats. oup.comoup.com While estradiol is used as a reference with a relative binding affinity of 100%, mestranol has been reported to possess a relative binding affinity of 0.1 to 2.3% for the estrogen receptor, whereas ethinylestradiol shows a relative binding affinity of 75 to 190%. wikipedia.orgwikipedia.org

Here is a data table summarizing the comparative binding affinities:

CompoundRelative Binding Affinity (vs. Estradiol 100%)
Estradiol100%
Mestranol0.1 - 2.3% wikipedia.orgwikipedia.org
Ethinylestradiol75 - 190% wikipedia.orgwikipedia.org

Conformational Changes and Receptor Activation

Upon binding of an estrogenic ligand like ethinylestradiol to the estrogen receptor, the receptor undergoes a conformational change. drugbank.comt3db.caoup.comnumberanalytics.com This ligand-induced conformational change is crucial for receptor activation and its subsequent interaction with coactivator proteins. drugbank.comt3db.ca The activated receptor-ligand complex can then translocate to the nucleus and bind to specific DNA sequences known as estrogen response elements (EREs), or interact with other transcription factors. numberanalytics.comcusabio.com The specific conformational change induced by the ligand influences the recruitment of coactivator or corepressor complexes, ultimately modulating gene transcription. The differential expression of estrogen receptor subtypes (ERα and ERβ) and co-regulatory proteins, along with the varying conformational changes induced by different ligands, contribute to the tissue-specific activity observed with estrogenic compounds and selective estrogen receptor modulators (SERMs). oup.comdoctorlib.org

Downstream Signaling Pathways and Gene Expression Modulation

The binding of activated estrogen receptors (primarily ERα and ERβ) to EREs or interaction with other transcription factors leads to the modulation of gene expression. drugbank.comt3db.canumberanalytics.comcusabio.com This constitutes the "nuclear" signaling pathway of estrogens. cusabio.com Estrogen receptors act as ligand-activated transcription factors that regulate the expression of estrogen downstream genes. biorxiv.org

Beyond the classical nuclear pathway, estrogens can also mediate effects through "membrane-initiated steroid signaling" pathways. t3db.cacusabio.com These pathways involve a subpopulation of ERs located at the plasma membrane or novel G-protein coupled estrogen receptors (GPER). cusabio.com Activation of these membrane-associated receptors can rapidly trigger various signaling cascades, including those involving Ca2+, cAMP, and protein kinases, which can ultimately influence downstream transcription factors and gene expression. t3db.cacusabio.com

Through these mechanisms, ethinylestradiol, derived from mestranol, influences the transcription of genes involved in a wide range of physiological processes. ontosight.ai These include processes related to the female reproductive tract, mammary gland, hypothalamus, and pituitary gland. drugbank.compediatriconcall.comt3db.ca Specific effects include increasing the hepatic synthesis of serum proteins such as sex hormone-binding globulin (SHBG) and thyroid-binding globulin (TBG), and suppressing the secretion of follicle-stimulating hormone (FSH) from the anterior pituitary, often in combination with a progestin. drugbank.compediatriconcall.comt3db.ca Research in model organisms like zebrafish has also investigated the effects of mestranol exposure on the expression levels of different estrogen receptor genes (esr1, esr2a, and esr2b), indicating that mestranol can mediate the disruption of endocrine activities by affecting ER gene expression. biorxiv.org

Transcriptional Regulation via Nuclear Receptor Complexes

The primary mechanism by which estrogens, including ethinylestradiol derived from mestranol, regulate cellular function is through transcriptional regulation mediated by nuclear receptor complexes. Estrogen receptors, such as ERα and ERβ, reside in the cell, either in the cytosol or the nucleus, often associated with chaperone proteins in the absence of a ligand. wikipedia.orgphysiology.orgresearchgate.net

Upon binding of an estrogenic ligand like ethinylestradiol, the receptor undergoes a conformational change, leading to the dissociation of chaperone proteins, dimerization of the receptor, and translocation to the nucleus if it was initially in the cytosol. wikipedia.orgphysiology.orgoatext.com The activated receptor dimer then binds to specific DNA sequences known as estrogen response elements (EREs) located in the regulatory regions of target genes. wikipedia.orgphysiology.org This binding to EREs facilitates the recruitment of coactivator proteins and other components of the transcriptional machinery, ultimately leading to the modulation (up- or down-regulation) of gene expression. wikipedia.orgphysiology.orgoatext.com

Nuclear receptors, including ERs, can also influence gene expression through ERE-independent mechanisms, such as associating with other DNA-binding transcription factors like AP-1, c-Jun, c-Fos, ATF-2, Sp1, and Sp3. drugbank.com

Mestranol's Influence on Endocrine System Axes in Preclinical Models

Preclinical studies, often utilizing rodent models, have provided insights into how mestranol influences endocrine system axes, particularly the hypothalamic-pituitary-gonadal (HPG) axis. jneurosci.orgcnr.it

Modulation of Hypothalamic-Pituitary-Gonadal (HPG) Axis Components

The HPG axis is a critical regulatory pathway controlling reproductive function, involving the hypothalamus, pituitary gland, and gonads. jneurosci.orgnews-medical.netwho.int Hormonal contraceptives, including those containing synthetic estrogens like mestranol (via ethinylestradiol), primarily exert their contraceptive effects through negative feedback on the HPG axis. jneurosci.org

By acting on hormone receptors in the hypothalamus and pituitary, synthetic estrogens can decrease the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus. jneurosci.orgnews-medical.net This reduced GnRH secretion, in turn, suppresses the release of the gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH), from the anterior pituitary. jneurosci.orgnews-medical.net This suppression of gonadotropin release is a key mechanism by which ovulation is inhibited. news-medical.net

Preclinical studies have demonstrated that administration of synthetic estrogens can lead to a reduction in endogenous estradiol and progesterone (B1679170) production by the ovaries and suppress cyclical hormonal fluctuations. jneurosci.org For instance, studies in ovariectomized rats have shown that estrogen treatment can impact mammary tumor growth, suggesting an influence on hormone-sensitive tissues regulated by the HPG axis. aacrjournals.org

Impact on Gonadotropin Secretion (e.g., FSH, GnRH)

Mestranol, through its conversion to ethinylestradiol, significantly impacts the secretion of gonadotropins, particularly FSH and LH. The negative feedback exerted by estrogens on the HPG axis leads to a reduction in the pulsatile release of GnRH from the hypothalamus. jneurosci.orgnews-medical.netoncohemakey.com The pulsatile nature of GnRH secretion is crucial for the proper synthesis and release of LH and FSH from the pituitary gonadotroph cells. news-medical.netoncohemakey.commdpi.com

Studies have shown that under the influence of hormonal treatment including mestranol, basal gonadotropin levels are significantly reduced, and the responsiveness to GnRH can be diminished. nih.gov For example, in patients with Turner's syndrome, treatment with mestranol and chlormadinone (B195047) acetate (B1210297) significantly reduced basal gonadotropin levels and led to a loss of responsiveness to GnRH stimulation. nih.gov

The precise impact on FSH and LH secretion can be complex and influenced by factors such as the dose and duration of exposure, as well as the specific preclinical model used. However, the overarching effect of estrogenic compounds like ethinylestradiol is the suppression of gonadotropin release via negative feedback on the hypothalamus and pituitary. jneurosci.orgnews-medical.netoncohemakey.com Steroid hormones have a regulatory effect on FSH secretion, often working in conjunction with pathways mediated by GnRH, activin, and inhibin. mdpi.com

Cellular Responses and Physiological Effects in In Vitro Systems

In vitro studies using various cell lines have been instrumental in understanding the direct cellular responses to mestranol and its active metabolite, ethinylestradiol.

Effects on Cell Proliferation in Estrogen Receptor-Positive Cell Lines

Estrogen receptor-positive (ER-positive) cell lines, such as MCF-7 and T47D breast cancer cells and Ishikawa human uterine epithelial adenocarcinoma cells, are commonly used in vitro models to study the effects of estrogenic compounds on cell proliferation because they express functional estrogen receptors. researchgate.netcabidigitallibrary.orgnih.govnih.gov

Studies have shown that mestranol can stimulate the proliferation of ER-positive cell lines. For instance, mestranol at a concentration of 10 µM has been reported to stimulate the growth of ER-positive MCF-7 WS8 cells, increasing proliferation up to 250% compared to control levels. medchemexpress.com This growth stimulation could be partially reversed by treatment with tamoxifen (B1202), an estrogen receptor antagonist. medchemexpress.com

Interactive Table: Effect of Mestranol on Cell Proliferation in ER-Positive MCF-7 WS8 Cells

CompoundConcentration (µM)Effect on Cell Growth (% of Control)Notes
Control-100Baseline
Mestranol10~250Stimulates growth medchemexpress.com
Tamoxifen-Partial reversalER antagonist medchemexpress.com
Mestranol + Tamoxifen10 + -Reduced compared to Mestranol aloneAdditive/Partial reversal medchemexpress.com

Note: Data is approximate based on reported findings.

However, the effects of mestranol can be cell type-dependent. In contrast to its proliferative effects on MCF-7 cells, mestranol (10 µM) has been shown to inhibit the growth of Hep G2 hepatoma cells by 40% compared to control cells. medchemexpress.com In Hep G2 cells, both mestranol alone and co-treatment with tamoxifen inhibited cell growth, with the co-treatment showing an additive inhibitory effect. medchemexpress.com

Interactive Table: Effect of Mestranol on Cell Growth in Hep G2 Hepatoma Cells

CompoundConcentration (µM)Effect on Cell Growth (% of Control)Notes
Control-100Baseline
Mestranol10~60Inhibits growth medchemexpress.com
Tamoxifen-Inhibits growth
Mestranol + Tamoxifen10 + -Further reduced compared to Mestranol aloneAdditive effect medchemexpress.com

Note: Data is approximate based on reported findings.

These in vitro findings highlight the complex and context-dependent nature of mestranol's effects on cellular proliferation, mediated through its interaction with estrogen receptors and downstream signaling pathways.

Impact on Specific Tissue Indices and Biomarkers (e.g., hepatic labeling index)

Research has investigated the impact of mestranol on various tissue indices and biomarkers, particularly in the liver. Studies in rats have examined the effect of mestranol administration on the hepatic labeling index, a measure of cell proliferation.

Administration of mestranol has been shown to increase the focal hepatocyte labeling index in rats, with a more significant difference observed at higher doses compared to control groups selleckchem.comallgenbio.comoup.com. The hepatic labeling index can be determined by assessing the incorporation of bromodeoxyuridine (BrdU) into the nuclei of hepatocytes oup.comnih.gov. This index is often evaluated in both focal (e.g., expressing placental glutathione (B108866) S-transferase, PGST) and non-focal hepatocyte populations oup.comnih.gov.

Mestranol administration has also been reported to significantly increase the non-focal hepatic labeling index in uninitiated rats compared to those on a basal diet selleckchem.comallgenbio.comoup.com. In studies involving diethylnitrosamine (DEN)-initiated rats, mestranol administration resulted in a significant increase in the non-focal hepatocyte labeling index oup.comnih.gov. The non-focal labeling index was increased, and the focal labeling index was further enhanced relative to the non-focal index by a specific dose of mestranol nih.gov.

Studies have also explored the effects of mestranol on tissue levels of minerals in rats. Mestranol has been observed to depress plasma zinc, tibia copper and magnesium, and liver iron levels. Conversely, it elevated zinc levels in the liver and erythrocytes, plasma copper, liver magnesium and calcium, and iron content of the tibia and heart nih.govphysiology.org. These effects were generally more prominent with adequate dietary zinc intake and diminished with reduced zinc intake nih.govphysiology.org. Mestranol appeared to be a primary factor in these changes, potentially inducing a shift of minerals between different tissue pools nih.govphysiology.org.

In addition to hepatic effects, mestranol has been shown to affect adrenoceptor binding in specific regions of the rat brain. Studies indicated that mestranol treatment in female rats led to a significant reduction in the apparent number of alpha-2-adrenoceptors in the frontal cortex and nucleus tractus solitarius, while apparent numbers of both alpha-1 and alpha-2-adrenoceptors were depressed in the locus coeruleus medkoo.comselleckchem.comallgenbio.comselleckchem.com.

Data on Hepatic Labeling Index in Rats Treated with Mestranol

Treatment GroupFocal Hepatocyte Labeling IndexNon-Focal Hepatocyte Labeling Index
Control--
Mestranol (Lower Dose)Trend of increase-
Mestranol (Higher Dose)Significant increaseSignificant increase

Note: Data is based on research findings in rats and indicates general trends and significant differences observed in studies selleckchem.comallgenbio.comoup.com. Specific numerical data varies depending on the study design and dosage.

Mestranol has also been identified as a potential factor in the development of altered hepatic foci expressing placental form of glutathione S-transferase (PGST) in rats selleckchem.comallgenbio.comoup.comnih.gov. These foci are considered putative preneoplastic lesions researchgate.netiarc.fr.

Biotransformation and Pharmacokinetic Aspects of Mestranol

Conjugation Pathways of Mestranol and its Metabolites

Following its conversion to ethinyl estradiol (B170435) and other potential intermediates, mestranol metabolites undergo Phase II conjugation reactions, primarily glucuronidation and sulfation. These processes increase the water solubility of the metabolites, facilitating their excretion from the body.

The primary metabolite of mestranol, ethinyl estradiol, is a substrate for both glucuronidation and sulfation. nih.gov Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that conjugate glucuronic acid to the metabolite. nih.gov Sulfation, the addition of a sulfonate group, is mediated by sulfotransferases (SULTs). nih.govxcode.life While the liver is a major site for these reactions, they can also occur in extra-hepatic tissues. nih.govnih.govyoutube.com

Studies in guinea pigs have identified several urinary metabolites of mestranol, including 17 alpha-ethinyl estradiol as a monoconjugate (glucuronide) and a diconjugate (glucuronide and presumably sulfate). nih.gov Very few of the metabolites retained the methyl ether group of the parent compound. nih.gov

The major sulfate (B86663) metabolite of ethinyl estradiol is ethinylestradiol sulfate, also known as 17α-ethynylestradiol 3-sulfate. wikipedia.org Circulating levels of this sulfate conjugate can be significantly higher than those of unconjugated ethinyl estradiol. wikipedia.org Ethinyl estradiol can be regenerated from its sulfate ester by the enzyme steroid sulfatase, suggesting that ethinylestradiol sulfate may act as a circulating reservoir. wikipedia.org

The primary glucuronide metabolite is ethinyl estradiol-3-glucuronide. This conjugate is highly water-soluble and is a major form in which the drug is excreted in the urine. caymanchem.comwikipedia.org

The chemical structures of these key conjugated metabolites are presented below:

MetaboliteChemical Structure
Ethinylestradiol sulfate[(8R,9S,13S,14S,17R)-17-Ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate
Ethinyl estradiol-3-glucuronide(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Structural information is based on publicly available chemical data. wikipedia.org

Extra-Hepatic Metabolism of Mestranol

In vitro studies using human jejunal mucosa have demonstrated that mestranol can be metabolized in the small intestine. nih.govnih.gov However, the degree of conjugation of mestranol in the jejunal mucosa is significantly lower than that of its active metabolite, ethinyl estradiol. nih.govnih.gov This suggests that while some initial metabolism may occur in the gut, the liver remains the predominant site for the bioactivation and subsequent conjugation of mestranol. The alteration of intestinal flora has also been noted to affect mestranol levels, further indicating a role for the gastrointestinal tract in its disposition. medscape.com

There is limited specific information available regarding the metabolism of mestranol in other extra-hepatic tissues such as the kidneys and lungs. However, the presence of drug-metabolizing enzymes, including UGTs and SULTs, in these tissues suggests the potential for some degree of local metabolism. nih.govyoutube.comnih.gov The primary route of excretion for mestranol metabolites is through the urine, following their conversion to water-soluble conjugates. nih.govmsdmanuals.com

Microbial Biotransformation of Mestranol

Microorganisms are capable of performing complex chemical transformations on steroid molecules, often mimicking mammalian metabolism. The filamentous fungus Cunninghamella elegans has been utilized as a model system to study the biotransformation of mestranol.

Incubation of mestranol with Cunninghamella elegans results in the production of hydroxylated metabolites. This organism effectively introduces hydroxyl groups onto the steroid nucleus, a common reaction in drug metabolism. The primary transformations observed are hydroxylation at the 6β and 12β positions of the mestranol molecule. This process yields two main products: 6β-hydroxymestranol and a novel compound, 6β,12β-dihydroxymestranol.

The metabolites produced from the microbial biotransformation of mestranol have been isolated and structurally characterized. Through the use of advanced spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, the precise chemical structures of these compounds have been elucidated. This characterization confirmed the identities of the metabolites as 6β-hydroxymestranol and the previously unreported 6β,12β-dihydroxymestranol.

Table 2: Microbial Metabolites of Mestranol from Cunninghamella elegans

MetaboliteTransformation Type
6β-hydroxymestranolMonohydroxylation
6β,12β-dihydroxymestranolDihydroxylation

Preclinical Pharmacokinetic Profiles of Mestranol and Metabolites

The pharmacokinetics of mestranol have been investigated in several animal models, providing insights into its absorption, distribution, and excretion.

Absorption: Following administration in animal models, mestranol is absorbed from the gastrointestinal tract, after which it enters systemic circulation to be distributed throughout the body.

Distribution: Studies in rats and mice have shown that mestranol and its metabolites distribute to a range of tissues. nih.gov Accumulations of the compound and its metabolic products have been observed in the liver, brain, and lungs, indicating broad distribution. nih.gov

Excretion: The elimination of mestranol and its metabolites occurs through urine and feces. In studies with guinea pigs, several urinary metabolites were identified. nih.gov The primary metabolite is the active form, 17α-ethinylestradiol, which is found as both a monoconjugate (glucuronide) and a diconjugate (presumed to be a glucuronide and sulfate). nih.gov Other identified urinary metabolites include D-homoestradiol-17aβ and D-homoestrone, indicating that ring D expansion can occur in vivo. nih.gov A notable finding was that very few of the excreted metabolites retained the original 3-methoxy group, highlighting the efficiency of the demethylation process. nih.gov

Table 3: Identified Urinary Metabolites of Mestranol in Guinea Pigs nih.gov

MetaboliteConjugation Status
17α-ethinylestradiolMonoconjugate (glucuronide)
17α-ethinylestradiolDiconjugate (glucuronide and sulfate)
D-homoestradiol-17aβNot specified
D-homoestroneNot specified

Environmental Occurrence, Fate, and Ecotoxicological Impact of Mestranol

Environmental Persistence and Degradation Pathways

The persistence and degradation of mestranol in the environment are influenced by several factors, including its chemical structure and prevailing environmental conditions.

Susceptibility to Photolysis in Aquatic Environments

Mestranol has been shown to absorb light at wavelengths around 287.5 nm, suggesting it may be susceptible to direct photolysis by sunlight in aquatic environments. nih.govuni.lu Photolysis, both direct and indirect, is considered a primary abiotic elimination route for pharmaceuticals and their metabolites in surface waters. acs.org Direct photodegradation is triggered by the absorption of UV light by the pharmaceutical itself, while indirect photodegradation involves reactions with hydroxyl radicals generated by sunlight acting on photosensitizers like humic acid or inorganic substances. acs.org

Detection and Quantification of Mestranol in Environmental Matrices

The detection and quantification of mestranol in various environmental matrices are crucial for assessing its environmental prevalence and potential impact. Analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA) are commonly employed for this purpose. researchgate.netacs.orgscirp.orgpsu.edu Challenges in accurate quantification include sample stability, potential interferences from complex matrices, and the presence of target analytes at trace levels. acs.org

Occurrence in Wastewater Treatment Plant Effluents and Sludge

Mestranol has been detected in both the influent and effluent of wastewater treatment plants (WWTPs). nih.govmdpi.comtidskriftenvatten.seresearchgate.net While WWTPs can contribute to the removal of estrogens, the efficiency of removal varies, and estrogenic activity can still be detected in effluents discharged into receiving waters. mdpi.comtidskriftenvatten.se Studies have shown that mestranol is present in sewage sludge and biosolids, with one study reporting a concentration of 176 ng/g in biosolids. acs.orgfrontiersin.orgfrontiersin.org The presence of conjugated forms of mestranol in biosolids and effluents suggests that deconjugation processes may occur, potentially increasing the prevalence of the active form in the environment. acs.org

Presence in Surface Waters and Sediments

Mestranol has been found in surface waters and sediments. researchgate.netmdpi.comdergipark.org.trblackmeditjournal.org High concentrations of mestranol have been observed in surface water receiving wastewater effluent. mdpi.com In sediment samples from the Sea of Marmara, mestranol was detected at concentrations ranging from 33.73 to 228.32 ng/g. dergipark.org.tr Another study in the Golden Horn Estuary (Sea of Marmara) found mestranol in sediment samples at concentrations between 82.34 and 335.82 ng/g. blackmeditjournal.org The presence of steroids in sediments can act as an indicator of human/animal sourced pollution. dergipark.org.tr Sediments play a role in the fate of xenobiotics in aquatic environments and can act as a sink for insoluble contaminants. dergipark.org.trblackmeditjournal.org

Here is a table summarizing some reported concentrations of mestranol in environmental matrices:

Environmental MatrixConcentration Range (ng/L or ng/g)LocationReference
WWTP InfluentDetected, not quantifiedPiera and Igualada, Spain nih.gov
WWTP Effluent<2.0Eysines, Bordeaux, France nih.gov
WWTP Effluent1.3 to 75-fold higher in deconjugated samples than original samplesCanada (Multiple WWTPs) acs.org
Biosolids3.8 to 60-fold higher in deconjugated samples than original samplesCanada (Multiple WWTPs) acs.org
Biosolids176 ng/gNot specified frontiersin.org
Surface WaterHigh concentrationsPotomac River, United States mdpi.com
Surface WaterDetectedAcushnet River Estuary researchgate.net
Sediment (Sea of Marmara)33.73 - 228.32 ng/gSea of Marmara, Turkey dergipark.org.tr
Sediment (Golden Horn Estuary)82.34 - 335.82 ng/gGolden Horn Estuary, Sea of Marmara, Turkey blackmeditjournal.org

Ecotoxicological Assessment and Endocrine Disruption Studies

Mestranol is classified as a xenoestrogen and has been identified as an endocrine-disrupting compound (EDC). nih.govnih.govresearchgate.net EDCs can interfere with the endocrine systems of organisms, potentially leading to adverse effects on growth, reproduction, and development in various species, including fish, frogs, birds, and mammals. redalyc.orgumweltbundesamt.deepa.sa.gov.au Exposure to estrogenic compounds in aquatic environments is a significant concern due to their potential to cause endocrine disruption in aquatic organisms. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Estrogenic Potential

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the biological activity of chemicals based on their molecular structure. For estrogenic compounds, QSAR models aim to correlate structural features with their ability to interact with estrogen receptors and elicit an estrogenic response. acs.org These models can be used to estimate the estrogenic potential of chemicals, including pharmaceuticals like mestranol, and to prioritize compounds for further testing. acs.orgehu.es Predictive estrogenic activity modeling using QSAR has been applied to assess the potential toxicity of contaminants in environmental matrices such as sewage sludge. acs.orgresearchgate.net Studies have indicated that hormones like mestranol and estrone (B1671321) can be significant contributors to the predicted estrogenic activity in such samples based on QSAR analysis. researchgate.net

Observed Ecological Impacts and Endocrine Disrupting Effects on Aquatic Biota (e.g., feminization of fish)

Estrogenic compounds, including synthetic estrogens like mestranol and its active metabolite EE2, are recognized as significant endocrine disruptors in aquatic environments. health.state.mn.usresearchgate.netdiva-portal.org Exposure to these substances, even at low concentrations, can lead to adverse effects on fish and other aquatic organisms. researchgate.netdiva-portal.orgresearchgate.netekb.eg One of the most widely reported ecological impacts is the feminization of male fish. researchgate.netwinona.edu This can manifest as the development of intersex characteristics, such as the presence of both male and female reproductive tissues (ovotestis), reduced sperm count, and altered reproductive behavior. diva-portal.orgresearchgate.netekb.eg

Studies on wild fish populations downstream of wastewater treatment plants have revealed a correlation between exposure to estrogenic substances and the occurrence of feminization and intersex conditions. researchgate.net Laboratory studies have confirmed that exposure to EE2, the active form of mestranol, can induce these effects in fish at environmentally relevant concentrations. diva-portal.orgekb.egeuropa.eu These endocrine-disrupting effects can negatively impact the reproductive success of individuals and potentially threaten the sustainability of fish populations. diva-portal.orgresearchgate.net The sensitivity of fish to EE2 is notably higher than to natural estradiol (B170435). diva-portal.org Beyond feminization, exposure to estrogenic EDCs can also lead to skewed sex ratios, decreased egg and sperm production, and alterations in gonadal development. diva-portal.orgekb.eg

Remediation Strategies and Environmental Management Research for Mestranol

Given the potential ecological impacts of mestranol and other estrogenic compounds, research into effective remediation strategies and environmental management is crucial. Conventional wastewater treatment processes, such as activated sludge, may not completely remove these contaminants, allowing them to enter the environment through treated effluents. health.state.mn.usmdpi.comwinona.edutandfonline.com While some removal of estrogens occurs during wastewater treatment, often through adsorption to sludge and biodegradation, complete elimination is not always achieved. nih.govtandfonline.com

Research is exploring various advanced treatment processes to enhance the removal of estrogenic compounds from wastewater. These include advanced oxidation processes (AOPs), adsorption technologies, membrane bioreactors (MBRs), and nature-based solutions like constructed wetlands and high-rate algal ponds. tandfonline.comacs.orgnih.gov

Activated sludge systems can achieve some removal, and factors like solid retention time (SRT) and hydraulic retention time (HRT) can influence efficiency. mdpi.comtandfonline.com However, biotransformation within activated sludge can sometimes lead to the formation of estrogenic products. mdpi.com

Membrane bioreactors have shown high removal rates for steroid hormones. tandfonline.com Adsorption using materials like activated carbon is another promising approach for removing pharmaceuticals from water. acs.org Nature-based solutions, such as treatment wetlands and high-rate algal ponds, are being investigated as cost-effective and environmentally friendly alternatives for decentralized wastewater treatment, demonstrating potential for removing steroid hormones through mechanisms like biodegradation, sorption, and plant uptake. frontiersin.orgnih.gov

Further research is needed to optimize these remediation strategies and to develop standardized policies for wastewater treatment to minimize the release of mestranol and other estrogenic EDCs into the environment. mdpi.comacs.org Proper disposal of unused medications is also highlighted as a way to reduce the entry of these compounds into wastewater streams. health.state.mn.us

Data Tables

While specific quantitative data for Mestranol across all sections (occurrence concentrations, QSAR values, detailed bioassay results for Mestranol specifically, and removal efficiencies in various remediation strategies) were not consistently available in a format suitable for comprehensive interactive tables across all subsections based on the search results, the following table summarizes some reported environmental concentrations and properties:

Environmental MatrixReported Concentration Range (where available)NotesSource
Minnesota Surface WaterUp to 0.071 ppbDetected three times. health.state.mn.us
Minnesota Shallow, Private Well0.0007 ppbDetected once. health.state.mn.us
Sewage Sludge (California)Identified as a contaminant influencing in vitro estrogenic activity.- acs.org
Surface Water (Hawkesbury River, Australia)Levels of potential biological significance detected by ELISA.Specific concentrations not provided in snippet. researchgate.net
Effluents of Sewage Treatment Plants (Various Countries)Detected, specific concentrations for Mestranol not consistently provided, but related synthetic estrogen EE2 up to 42 ng/L.- nih.gov
Streams (U.S.A.)Maximal: 407 ng/L, Median: 74 ng/LDetected in 10% of streams sampled. up.ptuzh.ch
Water Solubility0.3 mg/L at 20 ºC- nih.govresearchgate.net
Log Kow4.61Indicates moderate binding to sediments. frontiersin.orgnih.gov
Estimated Koc2.2 x 10^4Indicates low mobility in soil. nih.gov
Estimated Henry's Law Constant4.5 x 10^-9 atm-cu m/moleVolatilization from moist soil/water not significant. nih.gov
Bioconcentration Factor (BCF)Estimated 500Suggests high potential for bioconcentration in aquatic organisms if not metabolized. nih.gov

Advanced Analytical Methodologies for Mestranol Research

Spectrophotometric and Spectroscopic Techniques

Spectrophotometric and spectroscopic methods leverage the interaction of light with Mestranol molecules to provide information about their concentration and structural characteristics.

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of Mestranol, relying on the compound's absorption of ultraviolet light at specific wavelengths. The UV spectrum of Mestranol typically shows absorption maxima, which are characteristic of its conjugated system. For instance, the UV spectrum of Mestranol in ethanol (B145695) (99.5%) exhibits absorption maxima at approximately 279 nm and 287 nm. nih.govnihs.go.jp The absorptivity at 279 nm (E1%1cm) has been reported as 66. nih.gov This property allows for the determination of Mestranol concentration in a sample by measuring the absorbance at these wavelengths and comparing it to a calibration curve prepared using known concentrations of a Mestranol reference standard. nihs.go.jp UV detection is also commonly coupled with chromatographic methods like HPLC for quantification. winona.eduallmultidisciplinaryjournal.com

Infrared (IR) absorption spectrophotometry is a valuable tool for the identification of Mestranol based on its unique vibrational characteristics. By analyzing the absorption of infrared light by the functional groups within the Mestranol molecule, a characteristic IR spectrum is obtained. This spectrum serves as a fingerprint for the compound, allowing for its positive identification by comparison to reference spectra or the spectrum of a known standard. nihs.go.jpclinicsearchonline.org Specific absorption bands in the IR spectrum of Mestranol, such as those at 1612, 1578, 1505, 1253, and 1060 cm⁻¹, are indicative of its structure. nih.gov The potassium bromide disk method is a common preparation technique for obtaining the IR spectrum of solid Mestranol samples. nihs.go.jp

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating Mestranol from complex matrices and other co-eluting compounds before detection and analysis.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and determining the content of Mestranol in various samples, particularly in pharmaceutical formulations and research materials. nihs.go.jpallmultidisciplinaryjournal.com HPLC allows for the separation of Mestranol from impurities and degradation products based on their differential interactions with a stationary phase and a mobile phase. allmultidisciplinaryjournal.com Reverse phase HPLC with a C18 column is frequently employed for Mestranol analysis. winona.eduallmultidisciplinaryjournal.com Mobile phases typically consist of mixtures of water and organic solvents like acetonitrile (B52724) or methanol, often with modifiers. winona.eduallmultidisciplinaryjournal.com UV detectors, commonly set at wavelengths around 224 nm or 274 nm, are used for the detection and quantification of the separated Mestranol. winona.eduallmultidisciplinaryjournal.com HPLC methods for Mestranol have been developed and validated, demonstrating good linearity, accuracy, and precision. allmultidisciplinaryjournal.com For example, an RP-HPLC method for Mestranol analysis showed accuracy in the range of 99.86% to 100.98% and method precision with %RSD less than 2. allmultidisciplinaryjournal.com HPLC analysis can also indicate the presence and levels of impurities. nih.govesschemco.comesschemco.com

GC-MS and LC-MS/MS are powerful hyphenated techniques widely used for the trace analysis of Mestranol, especially in complex environmental matrices like water and sediment, due to their high sensitivity and selectivity. nih.govscirp.orgresearchgate.netdergipark.org.trpsu.edu

GC-MS is applicable for the analysis of volatile or semi-volatile compounds. For Mestranol, which contains hydroxyl groups, derivatization is often required to increase its volatility before GC separation. dphen1.com Common derivatization reagents are used to react with the hydroxyl groups. dphen1.com Following GC separation, the mass spectrometer detects and identifies Mestranol based on its mass-to-charge ratio and fragmentation pattern. dphen1.comresearchgate.net

LC-MS/MS is particularly well-suited for the analysis of polar and less volatile compounds like Mestranol without the need for derivatization. psu.edu This technique involves the separation of analytes by liquid chromatography, followed by detection and fragmentation in a tandem mass spectrometer. LC-MS/MS offers enhanced selectivity and lower detection limits compared to single-stage MS, making it ideal for trace analysis of Mestranol in environmental samples where it may be present at very low concentrations (ng/L range). scirp.orgresearchgate.netpsu.edu Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS and LC-MS/MS for Mestranol analysis. scirp.orgpsu.edu LC-MS/MS methods have been successfully applied to detect Mestranol in river sediments and water samples. nih.govscirp.orgdergipark.org.tr

Immunoanalytical Approaches for Environmental Monitoring

Enzyme-Linked Immunosorbent Assay (ELISA) Development and Specificity for Mestranol Residues

Enzyme-Linked Immunosorbent Assay (ELISA) has been explored for the detection of Mestranol residues, particularly in environmental matrices like water. The development of highly specific ELISAs for synthetic estrogens such as Mestranol and ethinylestradiol is a key area of research. researchgate.netresearchgate.netnih.gov

Studies have focused on generating antibodies that can specifically bind to Mestranol and its active metabolite, ethinylestradiol. One approach involves raising polyclonal antibodies against a hapten designed to direct antibody binding towards the D-ring of the steroid structure, which is a region that shows variation among different steroidal sex hormones. researchgate.netresearchgate.netyoutube.com This strategy aims to minimize cross-reactivity with other naturally occurring steroids and their derivatives. researchgate.netresearchgate.netnih.gov

Research has demonstrated the successful development of ELISAs with high specificity for ethinylestradiol and Mestranol, showing low cross-reactivity (less than 3.1%) with other major steroidal sex hormones. researchgate.netresearchgate.netnih.gov The sensitivity of these ELISAs can be quite high, with reported limits of detection (LOD) as low as 0.04 ± 0.01 µg/L and limits of quantitation (LOQ) of 0.05 ± 0.01 ng/L when coupled with solid phase extraction. researchgate.netresearchgate.netnih.gov Validation against methods like gas chromatography-mass spectrometry (GC-MS) has shown good correlation. researchgate.netresearchgate.netnih.gov

ELISA methods offer advantages such as high sensitivity, relatively fast analysis speed, and broad applicability. researchgate.net However, they can be susceptible to cross-reactivity, although targeted antibody development helps mitigate this. researchgate.nettandfonline.com Sample preparation steps, such as solid phase extraction, are often necessary to purify samples and reduce interference from matrix components like humic acid or salinity, thereby improving the accuracy of ELISA results. youtube.com

Emerging Technologies in Detection and Sample Preparation

Beyond traditional methods, emerging technologies are being investigated to enhance the detection and sample preparation of Mestranol. These technologies aim for improved selectivity, sensitivity, and efficiency.

Application of Molecularly Imprinted Polymers (MIPs) for Extraction

Molecularly Imprinted Polymers (MIPs) are advanced materials that have shown promise as selective sorbents for the extraction of target molecules from complex matrices. wikipedia.orgmdpi.comcsic.es MIPs are created through a process where functional monomers and cross-linkers are polymerized around a template molecule (in this case, Mestranol or similar estrogens). wikipedia.orgmdpi.com After polymerization, the template molecule is removed, leaving behind cavities in the polymer matrix that are complementary in shape, size, and functional group arrangement to the template molecule. wikipedia.orgmdpi.com

This molecular recognition capability makes MIPs highly selective for the target analyte. wikipedia.orgcsic.es The application of MIPs in solid-phase extraction (SPE), known as MISPE, allows for selective retention of Mestranol from a sample while matrix interferences are washed away. mdpi.comcsic.es The retained Mestranol can then be eluted using a suitable solvent. mdpi.com

Research indicates that MIPs can play a significant role in sample preparation for chromatographic analysis of hormones like Mestranol, offering advantages in terms of selectivity and clean-up of complex environmental samples. scielo.br While the use of MIPs for the extraction of estrogens in environmental analysis has been explored, ongoing research aims to improve the sensitivity of MISPE phases to further minimize matrix effects. scielo.br

Development and Validation of Biosensors for Real-time Monitoring

Biosensors represent another promising technology for the detection of Mestranol, offering the potential for real-time monitoring. tandfonline.comnih.govmdpi.com Biosensors typically integrate a biological recognition element (such as antibodies or receptors) with a transducer that converts the biological interaction into a measurable signal. nih.govbilpubgroup.com

The development of biosensors for detecting estrogenic compounds, including synthetic ones like Mestranol, has been an area of research. nih.govresearchgate.net These biosensors can be designed to detect the binding of the target molecule to the recognition element, providing a signal proportional to the analyte concentration. nih.gov

Validation of biosensors is a critical step to ensure their accuracy, reliability, and suitability for specific applications. nih.govprocedia-esem.eu This involves evaluating parameters such as sensitivity, selectivity, linear range, reproducibility, and stability. procedia-esem.eufrontierspartnerships.org While biosensors for various analytes, including glucose and pesticides, are being developed and validated for real-time monitoring in fields like healthcare and environmental safety, the specific development and validation of biosensors solely for Mestranol for real-time monitoring in environmental or biological matrices is an active area of research. nih.govmdpi.comprocedia-esem.euresearchgate.net Challenges in developing biosensors for real-time monitoring include achieving sufficient sensitivity and selectivity in complex matrices and ensuring long-term stability. mdpi.comfrontierspartnerships.org

Data from research on biosensors for related compounds, such as ethinylestradiol, indicates the feasibility of this approach for synthetic estrogens. tandfonline.com Competitive and inhibitive ELISA assays, as well as biosensor-based assays using platforms like BIAcore, have been developed for the detection of ethinylestradiol, demonstrating detection ranges and the potential for biosensor application in detecting synthetic steroids. tandfonline.com Further research is needed to fully develop and validate biosensors specifically for Mestranol for widespread real-time monitoring applications.

Table 1: Analytical Method Performance for Estrogen Detection (Examples)

Method TypeAnalytes (Examples)Matrix (Examples)Limit of Detection (LOD)Limit of Quantitation (LOQ)Specificity/SelectivityValidation MethodSource
ELISAEE2, MestranolSurface Water0.04 ± 0.01 µg/L0.05 ± 0.01 ng/LHigh (low cross-reactivity with other steroids) researchgate.netresearchgate.netnih.govGC-MS researchgate.netresearchgate.netnih.gov researchgate.netresearchgate.netnih.gov
HPLC-UVMestranolTablet Formulation0.001 µg/mL0.003 µg/mLSpecificity tested with stress degradation studies allmultidisciplinaryjournal.comICH guidelines allmultidisciplinaryjournal.com allmultidisciplinaryjournal.com
GC-MS/MSMestranol, Estrone (B1671321), etc.Water, Herbal InfusionsVaried (e.g., 5 ng/mL spiked sample shown) researchgate.netVaried researchgate.netSpecificity evaluated through chromatogram peak identification researchgate.netLinearity, recoveries, LOD/LOQ, repeatability, precision researchgate.net researchgate.net
LC-MS/MSMestranol, Norethindrone, etc.Equipment Swabs (Cleaning Validation)Significantly lower than required cleaning residual limits drug-dev.com0.05 µg/mL (working standard concentration) drug-dev.comHigh specificity drug-dev.comAccuracy, Precision, Recovery drug-dev.com drug-dev.com

Table 2: Cross-Reactivity of an Ethinylestradiol Antibody with Related Compounds

Related CompoundCross-Reactivity (%)Source
Lynestrol8.4, 8.45 tandfonline.com
Norethisterone13, 8.45 tandfonline.com
Mestranol17, 3.57 tandfonline.com
Nortestosterone0.01, 1.7 tandfonline.com
EE-3-sulphate5.3, 52.3 tandfonline.com
Norethynodrel (B126153)25.7, 100 tandfonline.com

Note: This data is presented as reported in the source and shows cross-reactivity of an antibody developed for ethinylestradiol, which is the active metabolite of Mestranol. tandfonline.com

Preclinical and in Vitro / in Silico Investigations of Mestranol S Biological Activities

Cellular and Subcellular Studies of Mestranol Activity

Investigations at the cellular and subcellular levels provide insights into how mestranol interacts with biological systems at a fundamental level.

Effects on Cell Growth and Apoptosis in Specific Cell Lines

Research has explored the impact of mestranol and its derivatives on the growth and programmed cell death (apoptosis) of various cell lines, particularly in the context of cancer research. While mestranol itself is a prodrug primarily converted to ethinylestradiol for estrogenic activity, studies on derivatives can shed light on related mechanisms.

A mestranol derivative, RM-581, has demonstrated a decrease in cell proliferation and tumor regression in several cancer cell lines, including luminal A breast (MCF7), pancreatic (PANC-1), and prostate (PC-3) cancer cells. researchgate.net In MCF-7 cells, RM-581, alone or in combination with other agents like trastuzumab or taxanes, enhanced anticancer effects and improved antiproliferative effects in triple-negative breast cancer (TNBC) cell lines. researchgate.net This derivative was also found to induce endoplasmic reticulum (ER) stress, leading to an increase in ER-stress-induced apoptosis markers such as BIP/GRP78 and CHOP, and disrupting lipid homeostasis. researchgate.net In androgen-independent prostate cancer (PC-3) cells, RM-581 effectively blocked proliferation, showing stronger activity than some known antineoplastic agents and a synergistic effect with docetaxel, even in docetaxel-resistant cells. researchgate.net RM-581's mechanism in PC-3 cells involved an increase in ER stress-related markers of apoptosis. researchgate.net These findings suggest that this mestranol derivative may exert actions not directly linked to the hormonal pathway of androgens. researchgate.net

Estrogen receptor (ER)-mediated mechanisms are known to influence cell growth and apoptosis in many cancer cell types. While estradiol (B170435) (E2) acting through ERα often stimulates growth and inhibits apoptosis, the E2/ERβ complex can, in many cases, direct cells toward apoptosis. mdpi.com Understanding these ER-mediated mechanisms is crucial for developing ligands that could trigger apoptosis in estrogen-dependent tumors. mdpi.com

Interactions with Specific Enzymes and Proteins In Vitro

In vitro studies have investigated how mestranol interacts with specific enzymes and proteins, particularly those involved in its metabolism and its biological targets.

Mestranol is a prodrug that requires demethylation in the liver to its active metabolite, 17α-ethinylestradiol (EE), to exert estrogenic activity. nih.govglowm.compediatriconcall.com This biotransformation is primarily carried out by cytochrome P450 (CYP) enzymes. Studies using human liver microsomes have shown that CYP2C9 plays a major role in the demethylation of mestranol to ethinylestradiol. nih.govresearchgate.net Inhibition studies with specific CYP inhibitors revealed strong inhibition of EE formation by sulfaphenazole, a CYP2C9 inhibitor. nih.gov Other inhibitors, such as troleandomycin (B1681591) (CYP3A3/4 inhibitor) and quinidine (B1679956) (CYP2D6 inhibitor), did not show substantial inhibitory activity on this conversion. nih.gov Miconazole also strongly inhibited mestranol demethylation, while fluconazole (B54011) showed relatively weak inhibition, and itraconazole (B105839) produced no meaningful inhibition. nih.gov

Studies have also explored the interaction of mestranol with isolated rat hepatocytes, specifically concerning the uptake of other substances. Cellular uptake interactions between mestranol and taurocholate, a bile acid, were studied in isolated rat liver cells. nih.gov When exposed to medium containing both mestranol and taurocholate, rat hepatocytes attained a higher concentration of mestranol compared to exposure to mestranol alone. nih.gov Conversely, the concentration of taurocholate in cells exposed to both compounds simultaneously was lower than in cells exposed only to taurocholate. nih.gov

Mestranol is known to bind to and activate the estrogen receptor. pediatriconcall.comdrugbank.com Target cells for estrogens include the female reproductive tract, mammary gland, hypothalamus, and pituitary. pediatriconcall.comdrugbank.com The estrogen-binding protein complex then influences DNA, RNA, and protein synthesis within the cell nucleus. nih.gov

Organ and Tissue Perfusion Studies in Preclinical Models

Organ and tissue perfusion studies in preclinical models are valuable for understanding the distribution, metabolism, and clearance of compounds within complex biological systems.

Metabolism and Clearance in Isolated Perfused Organs (e.g., rat liver)

Tissue Distribution and Accumulation in Organ Models

Studies on tissue distribution and accumulation in organ models help determine where a compound localizes within the body. While detailed data on mestranol's distribution in specific organ models were limited in the provided results, some information on accumulation was found.

A study on the accumulation of mestranol and ethinylestradiol metabolites in the organism of mice and rats was mentioned. nih.gov Although the abstract does not provide specific quantitative data on tissue distribution, it indicates that such studies have been conducted using radiolabeled compounds in animal models. nih.gov

Generally, drug distribution and accumulation in tissues are influenced by factors such as lipophilicity, pH, perfusion, and tissue and protein binding. tandfonline.com The liver and kidneys are primary organs for drug elimination. tandfonline.com

Mechanistic Research in Animal Models (non-clinical outcomes)

Mechanistic research in animal models provides insights into the biological pathways and effects of a compound in a living system, beyond just efficacy or toxicity endpoints.

Animal models are crucial for preclinical prediction of drug safety and efficacy and for understanding contraceptive mechanisms of action. dovepress.com Rodents and non-human primates are commonly used, with non-human primates offering greater similarity to humans in genetics, immune system, physiology, and metabolism. dovepress.comresearchgate.net

Mestranol has been included in studies investigating the effects of estrogen-progestogen combinations in animal models, particularly concerning carcinogenicity. Administration of mestranol has been shown to increase the incidences of pituitary adenomas and malignant mammary tumors in both male and female mice. iarc.fr Combinations of mestranol with progestogens like norethisterone or norethynodrel (B126153) have also been associated with increased incidences of pituitary adenomas and mammary or vaginal/cervical tumors in mice. iarc.friarc.fr

Studies have also investigated the effects of chronic administration of mestranol on hepatic ploidy in rats. oup.com Dietary administration of mestranol influenced hepatic chromosomal ploidy distributions in rats, both those treated with a carcinogen (DEN) and those not treated. oup.com

Furthermore, mestranol's genotoxicity has been evaluated in vitro and in vivo using bacterial and animal models. nih.gov Analyses in human lymphocytes and mouse bone-marrow cells indicated that mestranol was capable of affecting genetic material, as evidenced by chromosome aberrations and sister chromatid exchanges. nih.gov However, Ames Salmonella/S9 assays and host-mediated assays did not show a significant increase or decrease in revertants. nih.gov

Research on mestranol derivatives in animal models, such as the mestranol derivative RM-581, has shown promising non-clinical outcomes like the complete blockage of tumor growth in xenograft models when administered orally. researchgate.net Accumulation of RM-581 in tumors compared to plasma was observed, along with increased levels of fatty acids in tumors and livers of treated mice. researchgate.net

Data Table Example (Illustrative, based on search result researchgate.net for RM-581, a mestranol derivative):

Cell LineTreatment (RM-581 Concentration)Effect on Cell ProliferationAssociated Mechanism
MCF-7 (Breast Cancer)Increasing concentrations (0.1-30 µM)Decreased proliferationInduced ER stress, disrupted lipid homeostasis
PANC-1 (Pancreatic Cancer)Not specified in snippetDecreased proliferationNot specified in snippet
PC-3 (Prostate Cancer)Not specified in snippetBlocked proliferationInduced ER stress-related apoptosis markers

Note: The data in this table is illustrative and based on descriptions from search result researchgate.net regarding a mestranol derivative. Specific quantitative data points were not consistently available across all mentions in the snippets.

Data Table Example (Illustrative, based on search result nih.gov for mestranol demethylation):

InhibitorTarget CYP EnzymeEffect on Mestranol Demethylation (IC50 or Emax)
SulfaphenazoleCYP2C9Strong inhibition (average IC50 3.6 µM, Emax 75%)
TroleandomycinCYP3A3/4No substantial inhibition
QuinidineCYP2D6No substantial inhibition
MiconazoleNot specifiedStrong inhibition (average IC50 1.5 µM, Emax 90%)
FluconazoleNot specifiedWeak inhibition (mean reduction 29% at 50 µM)
ItraconazoleNot specifiedNo meaningful inhibition

Note: The data in this table is illustrative and based on descriptions from search result nih.gov. Specific quantitative data points like ranges are mentioned in the text but not included in this simplified table.

Influence on Brain Receptors and Neuroendocrine Pathways in Rodents

Studies in rodents have investigated the effects of estrogens, including synthetic forms like mestranol, on central nervous system receptors and neuroendocrine regulation. Research in female rats treated with mestranol has examined its impact on alpha-adrenoceptors in specific brain regions. One study indicated that mestranol treatment led to a significant reduction in the apparent number of alpha-2-adrenoceptors in the frontal cortex and nucleus tractus solitarius. nih.gov Apparent numbers of both alpha-1 and alpha-2-adrenoceptors were also observed to be depressed in the locus coeruleus in these treated rats. nih.gov In contrast, estradiol treatment in the same study resulted in an elevation in apparent alpha-1-adrenoceptor numbers in the nucleus tractus solitarius relative to controls. nih.gov Neither mestranol nor estradiol treatment significantly affected alpha-adrenoceptor numbers in the rostral and caudal hypothalamus. nih.gov These findings suggest that the specific type of estrogen administered can influence the regulation of apparent numbers of alpha-1 and alpha-2-adrenoceptors in the central nervous system of rats. nih.gov The neuroendocrine system, which involves complex interactions between the nervous system and endocrine glands, is known to be influenced by sex steroid hormones, including estrogens. nsf.govexeter.ac.uk Mathematical models are used to understand the dynamics of hormonal regulation within this system. exeter.ac.ukfrontiersin.orgresearchgate.net

Investigations into Reproductive Physiology in Animal Models

Animal models, such as rodents and canines, are valuable for studying the effects of compounds like mestranol on reproductive physiology. These models help characterize processes underlying folliculogenesis, ovulation, luteal maintenance, and implantation. nih.gov

Studies in female beagle dogs investigated the effect of a single oral dose of mestranol on reproduction. When administered on Day 6 or Day 21 after the first acceptance of a male, mestranol resulted in significant embryonic loss. Based on corpora lutea counts, embryonic loss was 95.5% and 67.3% for the Day 6 and Day 21 treatment groups, respectively, compared to 34.5% in the control group. oup.com A separate study using beagles examined the effect of mestranol on ova transport. oup.com In this study, nine bitches were dosed on Day 6, and their reproductive tracts were examined between 1 and 5 days later. oup.com Out of a possible 56 ova, 39 were recovered from the reproductive tracts of the treated females, with all but one found in the oviducts. oup.com Of these, 18 (46%) were degenerating. oup.com In comparison, control animals produced 17 normal zygotes out of a possible 24, all of which were recovered from the uteri. oup.com This suggests that mestranol did not appear to accelerate ova transport in this canine model. oup.com The possibility of both a direct effect on the ova and an indirect effect through delayed ova transport was discussed in relation to these findings. oup.com

Mestranol has also been evaluated as a reproductive inhibitor in rodents, such as Norway rats and voles, in the context of wildlife management research. jst.go.jpsccpzp.org Studies explored its effectiveness in reducing reproduction in these species. jst.go.jpsccpzp.org

Computational Modeling and Simulation in Mestranol Research

Computational modeling and simulation play an increasingly important role in understanding the potential biological activities and behavior of chemical compounds like mestranol. These methods can predict biological activity, analyze receptor interactions, model hormonal dynamics, and integrate toxicokinetic data.

In Silico Prediction of Biological Activity and Receptor Interactions

In silico methods, which include various computational tools and databases, are used to predict the biological activity of molecules and their interactions with biological targets, such as receptors. dromicslabs.complos.orgnih.gov These methods can involve molecular docking simulations to predict how a compound binds to a receptor and quantitative structure-activity relationship (QSAR) analysis to correlate chemical structure with biological activity. dromicslabs.comnih.gov In the context of endocrine-active substances, in silico tools are used to predict potential interactions with nuclear receptors like the estrogen receptor (ER). osti.govnih.govuni-halle.debme.hu High-throughput screening (HTS) data from in vitro assays, including those for ER pathway activity, can be integrated with computational models to assess the potential bioactivity of chemicals. osti.govnih.gov While specific detailed in silico studies solely focused on predicting mestranol's biological activity and receptor interactions were not extensively detailed in the provided context, the general principles of using computational methods for predicting the activity and receptor binding of endocrine-active substances are well-established. dromicslabs.comnih.govosti.govnih.govuni-halle.debme.hu Mestranol, being a synthetic estrogen and a prodrug for ethinylestradiol, interacts with the estrogen receptor, and computational methods can be applied to study these interactions. wikipedia.orgwikipedia.orgnih.gov

Mathematical Models for Hormonal Dynamics in Preclinical Contexts

Mathematical models are developed to simulate and understand the complex dynamics of hormonal systems, including those relevant to reproduction and the neuroendocrine axis. exeter.ac.ukfrontiersin.orgresearchgate.net These models often utilize differential equations to describe the time evolution of hormone concentrations and the interactions between different components of the endocrine system. frontiersin.orgresearchgate.net In preclinical research, mathematical models can help study the influence of various factors, including the administration of exogenous hormones or hormonally active substances, on these dynamics. frontiersin.orgresearchgate.net Models of the female menstrual cycle, for instance, aim to predict blood levels of ovarian and pituitary hormones and can be used to evaluate the effects of exogenous compounds on the sexual endocrine system. researchgate.net While the provided information does not detail specific mathematical models focused solely on the hormonal dynamics of mestranol in preclinical contexts, the application of such models to understand the effects of hormonally active substances in animal models is a recognized approach in reproductive endocrinology research. frontiersin.orgresearchgate.net

Integration of Toxicokinetic Data with Biological Pathways

Integrating toxicokinetic (TK) data with information on biological pathways is crucial for assessing the potential in vivo effects of chemicals based on in vitro and in silico findings. osti.govnih.govacs.org Toxicokinetics describes how a substance is absorbed, distributed, metabolized, and excreted by an organism, influencing the concentration of the substance (and its metabolites) that reaches target tissues and interacts with biological pathways. nih.govacs.org For compounds like mestranol, which is a prodrug metabolized to the active compound ethinylestradiol, understanding the metabolic conversion and clearance is essential for predicting in vivo activity. wikipedia.orgwikipedia.orgnih.govacs.org Computational frameworks are being developed to integrate concentration-dependent toxicity data from high-throughput screening (HTS) with toxicokinetic information. nih.govacs.org This integration allows for the conversion of in vitro bioactivity data, which is based on concentration, to equivalent in vivo exposures. osti.govnih.govacs.org By accounting for metabolism and clearance, toxicokinetic modeling can predict human systemic chemical availability, such as the concentration at steady-state (Css), providing a quantitative representation of systemic exposure relevant to in vivo biological pathway perturbations. nih.govacs.org This integrated approach helps predict biological-pathway-altering doses in vivo and informs high-throughput chemical assessments. osti.govnih.govacs.org The complexity of in vivo metabolism presents challenges, and ongoing research focuses on developing suitable in vitro metabolism systems and harmonizing databases to improve the accuracy of predicting in vivo effects from in vitro data. altex.org

Compound Information

Compound NamePubChem CID
Mestranol6291
Ethinylestradiol5991
Estradiol57-63-6 (Note: This is the CAS number often associated with Ethinylestradiol, not Estradiol. Estradiol CID is 5757)
Norethindrone6621
Norgestrel37739
Norelgestromin9568628
Quinestrol24057
Chlormadinone (B195047) acetate (B1210297)131770026 (Note: This CID is associated with Ethinyl Estradiol, not Chlormadinone acetate. Chlormadinone acetate CID is 5941)
Allopregnanolone1225
Dehydroepiandrosterone (DHEA)58-68-4 (Note: This is the CAS number. DHEA CID is 5881)

Preclinical research and computational studies offer valuable insights into the potential biological activities of mestranol and its active metabolite at a mechanistic level. These investigations often employ animal models and computational techniques to explore the compound's interactions with biological systems before extensive human trials.

Influence on Brain Receptors and Neuroendocrine Pathways in Rodents

Studies conducted in rodents have explored the effects of estrogens, including synthetic variants such as mestranol, on central nervous system receptors and the regulation of neuroendocrine pathways. Research involving female rats treated with mestranol has examined its impact on alpha-adrenoceptors in specific brain regions. One study reported that treatment with mestranol led to a significant reduction in the apparent number of alpha-2-adrenoceptors in the frontal cortex and the nucleus tractus solitarius. nih.gov Additionally, apparent numbers of both alpha-1 and alpha-2-adrenoceptors were observed to be depressed in the locus coeruleus of these treated rats. nih.gov In contrast, treatment with estradiol in the same study resulted in a significant elevation in apparent alpha-1-adrenoceptor numbers in the nucleus tractus solitarius when compared to control animals. nih.gov Neither mestranol nor estradiol treatment demonstrated a significant effect on alpha-adrenoceptor numbers in the rostral and caudal hypothalamus. nih.gov These findings suggest that the specific type of estrogen administered can influence the regulation of apparent numbers of alpha-1 and alpha-2-adrenoceptors within the central nervous system of rats. nih.gov The neuroendocrine system, characterized by intricate interactions between the nervous system and endocrine glands, is known to be modulated by sex steroid hormones, including estrogens. nsf.govexeter.ac.uk Mathematical models are employed to enhance the understanding of the dynamics involved in hormonal regulation within this complex system. exeter.ac.ukfrontiersin.orgresearchgate.net

Investigations into Reproductive Physiology in Animal Models

Animal models, including rodents and canines, serve as crucial tools for investigating the effects of compounds like mestranol on reproductive physiology. These models are instrumental in characterizing fundamental processes such as folliculogenesis, ovulation, luteal maintenance, and implantation. nih.gov

Studies in female beagle dogs have investigated the impact of a single oral dose of mestranol on reproductive outcomes. Administration of mestranol on either Day 6 or Day 21 after the first acceptance of a male resulted in substantial embryonic loss. Based on counts of corpora lutea, embryonic loss rates were 95.5% and 67.3% for the Day 6 and Day 21 treatment groups, respectively, compared to 34.5% in the control group. oup.com A separate investigation using beagles focused on determining the effect of mestranol on ova transport. oup.com In this study, nine bitches received a dose on Day 6, and their reproductive tracts were examined between 1 and 5 days later. oup.com Out of a potential 56 ova, 39 were recovered from the reproductive tracts of the treated females, with all but one located in the oviducts. oup.com Of these recovered ova, 18 (46%) showed signs of degeneration. oup.com In contrast, control animals yielded 17 normal zygotes from a possible 24, all of which were recovered from the uteri. oup.com These results suggest that mestranol did not appear to accelerate ova transport in this canine model. oup.com The study discussed the potential for both a direct effect on the ova and an indirect effect mediated by a delay in ova transport as contributing factors to the observed outcomes. oup.com

Mestranol has also been evaluated as a reproductive inhibitor in rodent species, such as Norway rats and voles, within the context of wildlife management research. jst.go.jpsccpzp.org These studies explored its effectiveness in reducing reproductive capacity in these animal populations. jst.go.jpsccpzp.org

Computational Modeling and Simulation in Mestranol Research

Computational modeling and simulation are increasingly significant in understanding the potential biological activities and behavior of chemical compounds such as mestranol. These methodologies enable the prediction of biological activity, analysis of receptor interactions, modeling of hormonal dynamics, and integration of toxicokinetic data.

In Silico Prediction of Biological Activity and Receptor Interactions

In silico methods, encompassing a variety of computational tools and databases, are employed to predict the biological activity of molecules and their interactions with biological targets, including receptors. dromicslabs.complos.orgnih.gov These approaches can involve techniques like molecular docking simulations to predict how a compound binds to a receptor and quantitative structure-activity relationship (QSAR) analysis to establish correlations between chemical structure and biological activity. dromicslabs.comnih.gov In the realm of endocrine-active substances, in silico tools are utilized to predict potential interactions with nuclear receptors such as the estrogen receptor (ER). osti.govnih.govuni-halle.debme.hu Data from high-throughput screening (HTS) in vitro assays, including those assessing ER pathway activity, can be integrated with computational models to evaluate the potential bioactivity of chemicals. osti.govnih.gov While detailed specific in silico studies focusing solely on predicting the biological activity and receptor interactions of mestranol were not extensively described in the provided information, the general application of computational methods for predicting the activity and receptor binding of endocrine-active substances is a well-established practice. dromicslabs.comnih.govosti.govnih.govuni-halle.debme.hu Mestranol, being a synthetic estrogen and a prodrug for ethinylestradiol, interacts with the estrogen receptor, and computational methods can be applied to study these interactions. wikipedia.orgwikipedia.orgnih.gov

Mathematical Models for Hormonal Dynamics in Preclinical Contexts

Mathematical models are developed to simulate and understand the intricate dynamics of hormonal systems, including those relevant to reproduction and the neuroendocrine axis. exeter.ac.ukfrontiersin.orgresearchgate.net These models frequently employ differential equations to describe the evolution of hormone concentrations over time and the interactions among different components of the endocrine system. frontiersin.orgresearchgate.net In preclinical research, mathematical models can be used to study the influence of various factors, such as the administration of exogenous hormones or hormonally active substances, on these dynamics. frontiersin.orgresearchgate.net Models of the female menstrual cycle, for example, aim to predict blood levels of ovarian and pituitary hormones and can be utilized to evaluate the effects of exogenous compounds on the sexual endocrine system. researchgate.net While the provided information does not detail specific mathematical models focused exclusively on the hormonal dynamics of mestranol in preclinical contexts, the application of such models to understand the effects of hormonally active substances in animal models is a recognized approach in reproductive endocrinology research. frontiersin.orgresearchgate.net

Integration of Toxicokinetic Data with Biological Pathways

The integration of toxicokinetic (TK) data with information concerning biological pathways is a critical step in assessing the potential in vivo effects of chemicals based on in vitro and in silico findings. osti.govnih.govacs.org Toxicokinetics describes the processes of absorption, distribution, metabolism, and excretion of a substance within an organism, which collectively influence the concentration of the substance (and its metabolites) that reaches target tissues and interacts with biological pathways. nih.govacs.org For compounds like mestranol, which functions as a prodrug metabolized to the active compound ethinylestradiol, understanding the metabolic conversion and clearance is essential for predicting in vivo activity. wikipedia.orgwikipedia.orgnih.govacs.org Computational frameworks are being developed to integrate concentration-dependent toxicity data obtained from high-throughput screening (HTS) with toxicokinetic information. nih.govacs.org This integration facilitates the conversion of in vitro bioactivity data, which is concentration-based, to equivalent in vivo exposures. osti.govnih.govacs.org By accounting for metabolic processes and clearance, toxicokinetic modeling can predict human systemic chemical availability, such as the concentration at steady-state (Css), thereby providing a quantitative representation of systemic exposure relevant to in vivo biological pathway perturbations. nih.govacs.org This integrated approach aids in predicting biological-pathway-altering doses in vivo and contributes to high-throughput chemical assessments. osti.govnih.govacs.org The inherent complexity of in vivo metabolism presents challenges, and ongoing research is focused on developing suitable in vitro metabolism systems and harmonizing databases to improve the accuracy of predicting in vivo effects from in vitro data. altex.org

Future Research Directions and Translational Perspectives for Mestranol

Elucidation of Undefined Metabolic Pathways and Novel Metabolites

While the primary metabolic pathway of mestranol involves demethylation to ethinylestradiol, research continues to explore other potential metabolic routes and identify novel metabolites. Understanding the full spectrum of mestranol metabolism is crucial for a complete picture of its biological fate and potential interactions.

Studies have investigated the microbial transformation of mestranol, revealing alternative metabolic products. For instance, microbial transformation of mestranol by Cunninghamella elegans yielded hydroxylated metabolites, including 6beta-hydroxymestranol and a newly identified compound, 6beta,12beta-dihydroxymestranol. These transformations highlight the potential for diverse metabolic pathways beyond the primary hepatic conversion researchgate.net. Research into the accumulation of mestranol and ethinylestradiol metabolites in organisms suggests that metabolites beyond ethinylestradiol may be formed and retained in tissues, differing from those derived from natural estradiol (B170435) tandfonline.com. Further research is needed to fully elucidate these undefined pathways and the biological activity of any novel metabolites. The role of specific enzymes, such as various cytochrome P450 (CYP) variants, in mestranol metabolism is also an area of ongoing investigation, with studies examining the effect of genetic polymorphisms on metabolic rates karger.comresearchgate.net.

Advanced Structural Biology and Ligand-Receptor Dynamics Studies

Understanding the interaction of mestranol and its metabolites, particularly ethinylestradiol, with estrogen receptors (ERs) at a structural level is fundamental. Advanced structural biology techniques can provide detailed insights into the binding dynamics and conformational changes induced by these ligands.

While mestranol itself has lower binding affinity for the estrogen receptor compared to ethinylestradiol, its conversion to the more potent metabolite drives its estrogenic effects wikipedia.orgiarc.fr. Future research can utilize techniques like X-ray crystallography, cryo-electron microscopy, and nuclear magnetic resonance (NMR) to determine the high-resolution structures of ERs bound to mestranol and its metabolites mdpi.com. Studies employing hydrogen-deuterium exchange mass spectrometry are already being used to investigate the structural dynamics changes in the estrogen receptor alpha ligand-binding domain upon binding of various estrogenic compounds, providing insights into the structure-function relationship researchgate.net. Such studies can help to precisely map the interaction sites, understand the conformational changes that lead to receptor activation or modulation, and differentiate the binding profiles of mestranol and ethinylestradiol. This knowledge is vital for predicting the biological outcomes of exposure and for the rational design of new steroidal compounds with specific receptor-binding characteristics ulisboa.pt.

Development of Refined Predictive Models for Environmental and Biological Interactions

Given the presence of mestranol and other estrogens in the environment, there is a need for refined predictive models to assess their environmental fate, biological interactions, and potential impact on ecosystems and human health researchgate.neteuropa.eu.

Quantitative Structure-Activity Relationship (QSAR) models and other computational approaches are being developed and refined to predict the estrogenic activity and environmental behavior of compounds based on their chemical structures ivl.se. These models can help prioritize chemicals for testing and assess potential risks. Research is also focusing on developing predictive models for drug-drug interactions involving mestranol, considering its metabolism by enzymes like CYP2C9 and its potential to affect the metabolism of other drugs researchgate.netmdpi.comdrugbank.com. Integrating in vitro metabolism data with predictive models is a key area for future development, aiming to improve the extrapolation of in silico and in vitro findings to in vivo scenarios altex.org. Predictive modeling is also being applied to understand and predict the effects of chemicals on specific biological pathways, such as the estrogen receptor pathway, using data from high-throughput screening assays nih.govnih.gov.

Exploration of Novel Synthetic Routes for Related Steroidal Compounds

The synthesis of mestranol and related steroidal compounds remains an active area of research, driven by the need for efficient, cost-effective, and environmentally friendly synthetic routes, as well as the desire to create novel compounds with potentially improved pharmacological properties researchgate.netnih.gov.

Research is exploring new synthetic strategies to modify the steroid backbone of compounds like mestranol, aiming to introduce new functional groups or structural elements. For example, studies have investigated the synthesis of steroidal derivatives with potential anticancer activity by introducing heterocyclic systems onto the steroid structure researchgate.net. Novel synthetic routes are also being developed for the preparation of specific steroidal derivatives, such as aminosteroid (B1218566) derivatives with potential therapeutic applications mdpi.com. The development of improved synthetic methods for mestranol and its degradation products is also important for providing authentic reference materials for analytical purposes nih.gov. Future research will likely focus on developing more convergent and efficient synthetic pathways, potentially utilizing biocatalysis or other green chemistry approaches.

Application of "Omics" Technologies (e.g., transcriptomics, proteomics) to Understand Mestranol's Effects

"Omics" technologies, such as transcriptomics, proteomics, and metabolomics, offer powerful tools for comprehensively understanding the biological effects of mestranol at a molecular level humanspecificresearch.orguninet.edumdpi.comnih.gov.

Transcriptomics can be used to study changes in gene expression profiles in response to mestranol exposure, providing insights into the downstream biological pathways affected. Proteomics can reveal alterations in protein abundance and modifications, offering a closer link to functional changes within cells or tissues mdpi.com. Integrating data from multiple omics layers (pan-omics or multi-omics) can provide a more holistic view of the complex molecular networks influenced by mestranol mdpi.com. This approach can help identify biomarkers of exposure or effect, elucidate mechanisms of action, and potentially identify previously unrecognized biological targets. For example, omics technologies can be applied to study how mestranol or its metabolites influence cellular processes like proliferation, differentiation, and signaling pathways nih.govuninet.edu.

Computational and Systems Biology Approaches for Comprehensive Mechanistic Understanding

Computational and systems biology approaches are increasingly important for integrating diverse biological data and building comprehensive models to understand the complex mechanisms of action of compounds like mestranol sib.swissntnu.nounl.edu.

Q & A

Q. How is mestranol’s chemical purity analyzed in pharmacological studies?

Mestranol purity is determined via high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS), with thresholds set between 97.0% and 102.0% (dry basis). These methods ensure batch consistency, critical for reproducibility in hormonal assays. Analytical protocols must include validation steps for sensitivity and specificity, particularly when distinguishing mestranol from its active metabolite, ethinylestradiol .

Q. What methodological considerations are necessary when studying mestranol as a prodrug?

Mestranol requires hepatic conversion to ethinylestradiol for pharmacological activity. In vitro studies must account for metabolic activation using liver microsomes or cell lines expressing cytochrome P450 enzymes. Dose-response experiments should validate conversion rates, as incomplete metabolism may skew efficacy or toxicity results .

Q. How should mestranol be stored and handled in laboratory settings?

Store mestranol in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation. Contaminated materials must be deactivated with ethanol before disposal. Safety protocols mandate fume hood use, PPE (gloves, lab coats), and adherence to OSHA HCS guidelines for carcinogen handling .

Advanced Research Questions

Q. How can conflicting data on mestranol’s genotoxicity be resolved?

While Salmonella mutagenicity assays (Ames test) showed no gene mutations for mestranol alone or in contraceptive formulations, animal studies reported pituitary and mammary tumors. To reconcile this, researchers should:

  • Compare metabolic activation systems across studies (e.g., S9 liver fractions vs. in vivo models).
  • Conduct dose-ranging studies to identify thresholds for carcinogenic effects.
  • Apply systematic review frameworks (e.g., COSMOS-E) to integrate in vitro, animal, and epidemiological data .

Q. What experimental designs are optimal for assessing mestranol’s environmental persistence?

Use soil column lysimeters spiked with radiolabeled mestranol to track adsorption, degradation, and transformation products. Analyze leachates via LC-MS/MS, quantifying recoveries (e.g., 20% global recovery in lysimeters) and identifying metabolites like ethinylestradiol. Dose-response models should account for anaerobic conditions, which enhance degradation .

Q. How do researchers address dose-response inconsistencies in mestranol’s carcinogenicity studies?

Conflicting dose effects (e.g., higher vs. lower doses correlating with tumor incidence) require:

  • Stratified statistical analyses (e.g., χ² tests for trend) to validate dose dependency.
  • Exclusion of outlier datasets (e.g., formulations with progestin combinations) to isolate mestranol-specific effects.
  • Sensitivity analyses incorporating species-specific metabolic rates (e.g., mice vs. primates) .

Q. What strategies improve the translational relevance of mestranol toxicity studies?

  • Use human-relevant models: Primary cell cultures (e.g., mammary epithelial cells) or patient-derived xenografts.
  • Apply adverse outcome pathway (AOP) frameworks to link molecular initiating events (e.g., estrogen receptor activation) to apical endpoints (tumorigenesis).
  • Validate findings against clinical data from contraceptive surveillance programs .

Methodological Guidelines for Data Analysis

Q. How should researchers analyze mestranol’s tumorigenic data across species?

  • Pool incidence rates using random-effects meta-analysis, adjusting for species-specific lifespans and metabolic scaling.
  • Report tumor latency periods (e.g., 14 days in castrated rodents) and histopathological grading.
  • Disclose limitations, such as the absence of human carcinogenicity data and reliance on extrapolation .

Q. What statistical tools are recommended for dose-response meta-analyses?

Use generalized least squares (GLS) models to handle heterogeneous variance in dose groupings. For non-linear trends, apply restricted cubic splines or Hill equation fitting. Sensitivity analyses should exclude high-dose outliers (e.g., 150 μg formulations) to assess robustness .

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Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
(13S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol

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